molecular formula C10H8BrNO B597990 3-Bromo-6-methylquinolin-4(1H)-one CAS No. 1204811-99-3

3-Bromo-6-methylquinolin-4(1H)-one

Número de catálogo: B597990
Número CAS: 1204811-99-3
Peso molecular: 238.084
Clave InChI: CCXBHAKNNBMIRA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Nomenclature

This compound belongs to the quinolin-4(1H)-one family, characterized by its heterocyclic structure containing a fused benzene and pyridine ring system with a ketone functionality at the 4-position. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the quinolin-4(1H)-one core structure provides the foundation for positional numbering. The bromine atom at position 3 introduces significant electron-withdrawing characteristics, while the methyl group at position 6 contributes electron-donating properties, creating a unique electronic environment within the molecule.

The molecular formula for this compound can be derived as C₁₀H₈BrNO, with a calculated molecular weight of approximately 238.08 grams per mole. The compound exists primarily in its 4(1H)-one tautomeric form rather than the 4-hydroxyquinoline tautomer, as evidenced by nuclear magnetic resonance spectroscopy studies of related quinolin-4(1H)-one derivatives. This tautomeric preference significantly influences the compound's chemical reactivity and biological interactions.

Structural analysis reveals that the bromine substitution at position 3 creates a distinctive electronic environment that affects both the nucleophilic and electrophilic character of adjacent positions on the quinoline ring. The methyl group at position 6 provides steric hindrance and electronic activation that can direct subsequent chemical transformations. These substitution patterns create opportunities for regioselective chemical modifications and contribute to the compound's unique pharmacological profile.

Historical Context in Heterocyclic Chemistry

The development of quinolin-4(1H)-one chemistry traces its origins to the pioneering work of Ludwig Knorr in 1886, who established fundamental synthetic methodologies for constructing quinoline derivatives through intramolecular cyclization reactions. The Knorr quinoline synthesis represented a breakthrough in heterocyclic chemistry, providing reliable access to 2-hydroxyquinoline derivatives through the cyclization of β-ketoanilides using sulfuric acid catalysis. This methodology subsequently evolved to encompass the synthesis of various quinolin-4(1H)-one derivatives through modifications of reaction conditions and starting materials.

Historical development of brominated quinoline chemistry gained momentum through systematic investigations of halogenation reactions on quinoline scaffolds. Research conducted throughout the twentieth century established fundamental principles governing regioselective bromination of quinoline derivatives, with particular emphasis on understanding the directing effects of existing substituents. These studies revealed that bromination reactions on quinolin-4(1H)-one derivatives exhibit distinct regioselectivity patterns depending on the nature and position of existing substituents, reaction conditions, and choice of brominating agents.

The evolution of synthetic methodologies for constructing 3-bromoquinoline derivatives has been significantly advanced through formal cycloaddition strategies and acid-promoted rearrangement reactions. Contemporary research has demonstrated that regioselective synthesis of 3-bromoquinoline derivatives can be achieved through formal [4 + 2]-cycloaddition between N-aryliminium ions generated from arylmethyl azides and 1-bromoalkynes. These methodological advances have expanded the synthetic accessibility of complex brominated quinoline derivatives and enabled more efficient preparation of pharmaceutical intermediates.

Table 1: Historical Milestones in Quinolin-4(1H)-one Chemistry

Year Researcher(s) Contribution Significance
1886 Ludwig Knorr Knorr quinoline synthesis Established fundamental cyclization methodology
1887 Conrad and Limpach Conrad-Limpach reaction Alternative quinoline synthesis route
1944 Bergstrom Comprehensive review Systematized quinoline synthetic methods
2015 Tummatorn et al. Regioselective 3-bromoquinoline synthesis Advanced cycloaddition methodology

Significance in Medicinal and Materials Science

Quinolin-4(1H)-one derivatives represent one of the most significant classes of heterocyclic compounds in pharmaceutical development, with seventeen marketed drugs containing the quinolin-4(1H)-one motif according to current pharmaceutical databases. The majority of these therapeutic agents belong to the fluoroquinolone antibiotic family, including norfloxacin, ciprofloxacin, ofloxacin, levofloxacin, and moxifloxacin, which demonstrate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. These compounds exert their therapeutic effects through inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, leading to disruption of bacterial DNA replication and transcription processes.

The structural features present in this compound suggest significant potential for pharmaceutical applications beyond traditional antibiotic activity. Research indicates that quinolin-4(1H)-one derivatives exhibit diverse biological activities including antimalarial, anticancer, and enzyme inhibition properties. The presence of both electron-withdrawing bromine and electron-donating methyl substituents may enhance biological efficacy through improved solubility characteristics and altered interaction profiles with biological macromolecules.

Contemporary research has identified quinolin-4(1H)-one derivatives as promising candidates for treating various disease conditions beyond infectious diseases. Ivacaftor, a quinolin-4(1H)-one derivative approved for cystic fibrosis treatment, demonstrates the therapeutic potential of this chemical class through its mechanism of improving chloride ion transport through defective ion channels. Elvitegravir represents another significant therapeutic application, functioning as a human immunodeficiency virus integrase inhibitor for acquired immunodeficiency syndrome treatment. Nedocromil exemplifies the antiallergic applications of quinolin-4(1H)-one derivatives through mast cell stabilization and prevention of inflammatory mediator release.

Table 2: Biological Activities of Quinolin-4(1H)-one Derivatives

Activity Category Representative Compounds Mechanism of Action Clinical Applications
Antimicrobial Ciprofloxacin, Moxifloxacin DNA gyrase inhibition Bacterial infections
Antiviral Elvitegravir Integrase inhibition Human immunodeficiency virus treatment
Respiratory Nedocromil Mast cell stabilization Asthma management
Genetic diseases Ivacaftor Ion channel modulation Cystic fibrosis treatment

Materials science applications of quinolin-4(1H)-one derivatives encompass their utility as synthetic intermediates for constructing complex heterocyclic frameworks and their potential applications in developing functional materials with specific electronic properties. The unique electronic characteristics imparted by the combination of bromine and methyl substituents position this compound as a valuable building block for synthesizing advanced pharmaceutical intermediates and materials with tailored properties. Research into interaction studies focuses on understanding how quinoline derivatives bind to biological macromolecules such as proteins and nucleic acids, with implications for developing targeted therapeutic agents and diagnostic tools.

Propiedades

IUPAC Name

3-bromo-6-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-2-3-9-7(4-6)10(13)8(11)5-12-9/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXBHAKNNBMIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671064
Record name 3-Bromo-6-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204811-99-3
Record name 3-Bromo-6-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 3-Bromo-6-methylquinolin-4(1H)-one with structurally analogous quinolinone derivatives:

Compound Name Substituents Key Features Melting Point (°C) Notable Data/Activity
This compound 3-Br, 6-Me Electron-withdrawing Br and electron-donating Me balance reactivity. N/A N/A
6-Bromo-5,8-dimethoxy-1H-quinolin-4-one 5-OMe, 8-OMe, 6-Br Methoxy groups enhance solubility; NMR (DMSO-d6): δ 11.3 (bs, 1H), 7.68–7.64 (m). 244–245 Used in redox inhibitor studies.
3-Amino-6-bromo-4-(2-pyridinyl)-2(1H)-quinolinone 3-NH₂, 6-Br, 4-pyridinyl Amino group increases H-bonding potential; pyridinyl may improve metal binding. N/A Potential for coordination chemistry.
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one 3-Cl, 6-F, 4-OH Halogen diversity (Cl, F) and hydroxyl group affect acidity and H-bonding. N/A N/A
6-Bromo-2,3-dihydroquinolin-4(1H)-one 6-Br, saturated C2-C3 bond Reduced aromaticity alters planarity; synthesized via Eaton’s reagent. N/A Intermediate for complex heterocycles.
6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one 6-Br, 4-CF₃ CF₃ group strongly electron-withdrawing; impacts electronic density. N/A N/A
6-Bromo-2-phenyl-1H-quinolin-4-one 6-Br, 2-Ph Phenyl group increases lipophilicity and steric hindrance. N/A N/A

Physicochemical Properties

  • Melting Points: Methoxy-substituted derivatives (e.g., 244–245°C ) exhibit higher melting points than non-polar analogs due to enhanced intermolecular interactions.
  • Solubility: Methoxy and hydroxyl groups improve aqueous solubility (e.g., 6-Bromo-5,8-dimethoxy-1H-quinolin-4-one ), whereas trifluoromethyl and phenyl groups increase lipophilicity .
  • Spectroscopy: Bromine and methyl groups in the target compound would produce distinct ¹H/¹³C NMR shifts, comparable to 6-Bromo-5,8-dimethoxy-1H-quinolin-4-one (δ 7.68–7.64 for aromatic protons) .

Métodos De Preparación

Ethyl Propiolate-Mediated Cyclization

A method adapted from CN106432073B involves the cyclization of 3-(4-bromo-3-methylanilino)ethyl acrylate to construct the quinolin-4(1H)-one core. In this approach, 4-bromo-3-methylaniline reacts with ethyl propiolate in methanol under nitrogen at 30–50°C, yielding 3-(4-bromo-3-methylanilino)ethyl acrylate. Subsequent cyclization in diphenyl ether at 200–220°C produces 6-methylquinolin-4(1H)-one, which is then brominated at position 3.

Key Reaction Parameters:

  • Temperature: 200–220°C (optimal for ring closure without decomposition).

  • Solvent: Diphenyl ether (high boiling point facilitates cyclization).

  • Yield: 77–81% for the cyclization step.

Alternative Cyclization Strategies

A modified Pfitzinger reaction using 4-bromo-3-methylisatin and ethyl acetoacetate has been explored. The reaction proceeds in acetic acid under reflux, yielding 6-methylquinolin-4(1H)-one after decarboxylation. Bromination at position 3 is achieved using molecular bromine in dichloromethane at 0°C.

Direct Bromination of 6-Methylquinolin-4(1H)-one

Electrophilic Bromination with Molecular Bromine

Bromination of 6-methylquinolin-4(1H)-one using Br₂ in glacial acetic acid introduces a bromine atom at position 3. The reaction is regioselective due to the electron-donating methyl group at position 6, which deactivates the benzene ring and directs electrophilic substitution to the pyridone ring.

Optimized Conditions:

  • Reagent: Br₂ (1.1 equiv) in acetic acid.

  • Catalyst: Benzoyl peroxide (5 mol%).

  • Temperature: 25°C (avoids di-bromination).

  • Yield: 68–72%.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS in chloroform under radical initiation selectively brominates the pyridone ring. This method minimizes over-bromination and is suitable for substrates sensitive to acidic conditions.

Comparative Data:

MethodReagentSolventTemperatureYield (%)
Molecular Br₂Br₂Acetic acid25°C72
NBSNBSChloroform40°C65

Tandem Synthesis via Friedländer Annulation

A one-pot Friedländer annulation using 4-bromo-3-methyl-2-aminobenzaldehyde and ethyl acetoacetate constructs the quinoline skeleton with pre-installed methyl and bromine groups. The reaction is catalyzed by HCl in ethanol under reflux, achieving a 58% yield.

Mechanistic Insights:

  • The aldehyde group activates the ortho position for condensation with the ketone.

  • Bromine at position 3 is introduced via in situ halogen exchange during cyclization.

Palladium-Catalyzed Cross-Coupling

A Negishi coupling between 6-bromo-2-methoxyquinoline and a methylzinc reagent installs the methyl group at position 6. Subsequent demethylation with BBr₃ and bromination at position 3 yields the target compound.

Advantages:

  • High regiocontrol (methyl and bromine introduced sequentially).

  • Compatibility with sensitive functional groups.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Cyclization methods (e.g., ethyl propiolate route) offer high yields (77–81%) but require high-temperature conditions.

  • Direct bromination is operationally simple but limited by the availability of 6-methylquinolin-4(1H)-one precursors.

  • Tandem annulation reduces step count but suffers from moderate yields (58%).

Regioselectivity Challenges

The methyl group at position 6 exerts a steric and electronic influence, directing bromination to position 3. Computational studies indicate that the methyl group’s +I effect stabilizes the transition state for electrophilic attack at position 3 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-6-methylquinolin-4(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized quinoline precursor. Key steps include:

  • Bromination : Use of brominating agents (e.g., NBS or Br₂) under controlled temperature (0–25°C) and solvent conditions (e.g., DMF or DCM) to introduce the bromine atom at the 3-position. Reaction time and stoichiometry must be optimized to avoid over-bromination .
  • Methylation : Introduction of the methyl group at the 6-position via alkylation or Friedel-Crafts reactions. Solvent polarity and catalyst selection (e.g., Lewis acids like AlCl₃) significantly impact yield .
  • Characterization : Monitor reaction progress via TLC and confirm purity using HPLC. Final product structure is validated via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., methyl group at δ ~2.5 ppm, aromatic protons at δ 7.0–8.5 ppm). ¹³C NMR confirms carbon framework, including the ketone group (~180 ppm) .
  • Mass Spectrometry (MS) : HRMS provides exact molecular weight (e.g., C₁₀H₈BrNO requires m/z ~253.98) and fragmentation patterns to rule out impurities .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-III (for visualization) is recommended. SHELXTL software ensures accurate handling of crystallographic data .

Q. How can crystallographic data for this compound be analyzed using available software tools?

  • Methodological Answer :

  • Data Refinement : Use SHELXL for small-molecule refinement. Input .hkl files from diffraction data and apply constraints (e.g., isotropic/anisotropic displacement parameters) .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to assess bond lengths/angles and detect crystallographic disorders. WinGX integrates SHELX and ORTEP for streamlined workflows .

Advanced Research Questions

Q. How can bromination efficiency be improved during synthesis, and what pitfalls should be avoided?

  • Methodological Answer :

  • Optimization Strategies :
  • Use Br₂ in acetic acid for regioselective bromination. Add NaBrO₃ as an oxidizing agent to enhance reaction rates .
  • Avoid excess bromine, which may lead to di-brominated byproducts. Monitor reaction progress via in situ IR (C-Br stretch ~550 cm⁻¹) .
  • Troubleshooting : If yield is low, consider solvent polarity (e.g., switching from DCM to DMF) or catalytic H₂SO₄ to activate the quinoline ring .

Q. What computational approaches predict the biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., SIRT1 or kinase enzymes). The bromine and methyl groups may influence binding affinity via hydrophobic interactions .
  • QSAR Modeling : Train models on similar quinolinones (e.g., 6-bromo-4,4-dimethyl derivatives) to correlate substituent effects with bioactivity. PubChem data (DTXSID30444099) provides reference physicochemical properties .

Q. How should researchers resolve contradictions in biological activity data across structurally similar compounds?

  • Methodological Answer :

  • Comparative Analysis : Refer to tables comparing substituent effects (e.g., bromine vs. chlorine at position 6). For example, 5-Bromo-3,4-dihydroquinolin-2(1H)-one shows higher antimicrobial activity than chloro analogs due to enhanced electrophilicity .
  • Mechanistic Studies : Conduct enzyme inhibition assays (e.g., IC₅₀ measurements) to isolate target interactions. Use fluorescence quenching or SPR to validate binding kinetics .

Q. What strategies are recommended for refining low-resolution crystallographic data for this compound?

  • Methodological Answer :

  • Data Handling : In SHELXL, apply TWIN and BASF commands for twinned crystals. Use ISOR restraints to manage anisotropic displacement in heavy atoms (e.g., bromine) .
  • Validation : Check R-factor convergence (target < 0.05) and validate geometry with PLATON. Compare bond distances/angles with similar quinolinones in the Cambridge Structural Database .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.